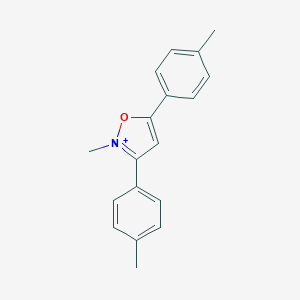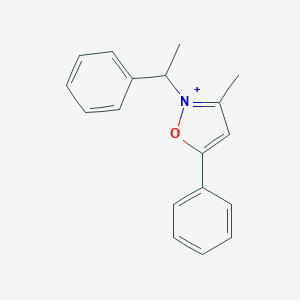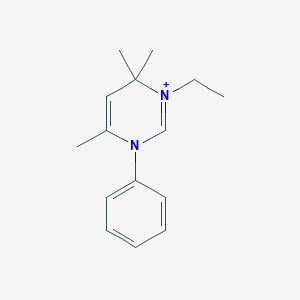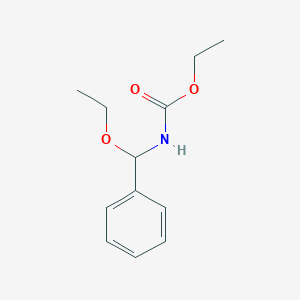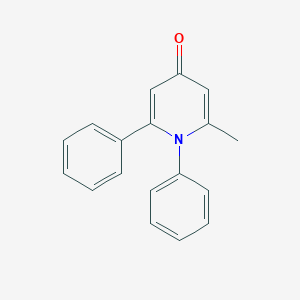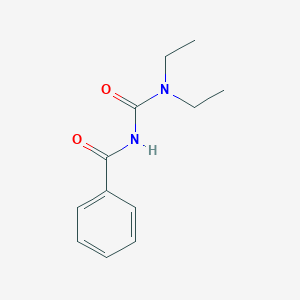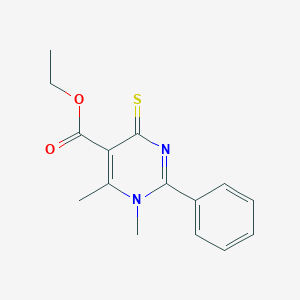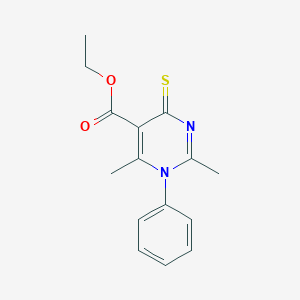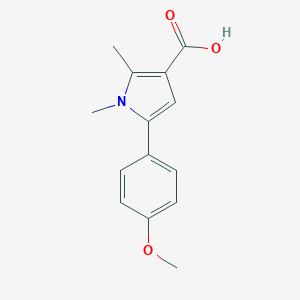
5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, also known as 4-MPCA, is a pyrrole-3-carboxylic acid derivative with a methoxy group at the para position of the phenyl ring. It has been studied as a potential therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has also been used in laboratory experiments to study its biochemical and physiological effects, as well as to investigate its mechanisms of action.
Scientific Research Applications
Synthesis and Biological Activity
The compound is involved in the synthesis of various bioactive molecules, demonstrating significant anti-inflammatory and analgesic properties. For instance, it's related to compounds like 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which have been evaluated for their analgesic and anti-inflammatory activities. Such compounds are chosen based on their high potency in mouse assays and minimal gastrointestinal erosion in rats, indicating potential for human therapeutic applications. Quantitative structure-activity relationship (QSAR) studies on these compounds highlight the importance of steric and hydrogen-bonding properties for their biological activities (Muchowski et al., 1985).
Antimicrobial Applications
The antimicrobial activity of related pyrrole derivatives has been studied, with some novel compounds showing significant antibacterial and antifungal effects. This activity is attributed to the presence of the heterocyclic ring, and modifications such as the introduction of a methoxy group can enhance this activity. Such findings indicate the potential for developing new antimicrobial agents based on pyrrole derivatives (Hublikar et al., 2019).
Crystallographic and Structural Insights
The compound and its derivatives have also been the subject of crystallographic studies to understand their structural properties. For example, research on similar compounds has led to insights into their crystal structures and molecular conformations, which are essential for understanding their reactivity and interactions with biological targets (Xie et al., 2004).
Chemical Reactivity and Synthesis
The reactivity and synthesis of related pyrrole compounds have been extensively studied, contributing to the development of new synthetic methods and compounds with potential pharmacological activities. These studies provide valuable information on the chemical behavior of pyrrole derivatives and their utility in synthesizing novel compounds with desired properties (Bauer, 1970).
Mechanism of Action
Target of Action
The primary target of the compound “5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid” is mammalian 15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .
Mode of Action
The compound interacts with ALOX15 in a substrate-specific manner, inhibiting its catalytic activity . The exact molecular basis for this allosteric inhibition remains unclear . In silico docking studies and molecular dynamics simulations suggest that the compound occupies the substrate-binding pocket of one monomer, while the substrate fatty acid is bound at the catalytic center of another monomer within the alox15 dimer .
Biochemical Pathways
The compound affects the biochemical pathways involving linoleic acid- and arachidonic acid-derived ALOX15 metabolites . These metabolites play a pathophysiological role in various cancer and inflammation models . By inhibiting ALOX15, the compound potentially alters these pathways and their downstream effects .
Pharmacokinetics
Similar compounds have been found to exhibit substrate-selective inhibition of alox15 , suggesting that the compound may have similar pharmacokinetic properties
Result of Action
The result of the compound’s action is the inhibition of ALOX15’s catalytic activity . This inhibition is substrate-specific, meaning it only occurs when certain substrates are present
Action Environment
These factors could include the presence of specific substrates, pH levels, temperature, and other environmental conditions .
properties
IUPAC Name |
5-(4-methoxyphenyl)-1,2-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-12(14(16)17)8-13(15(9)2)10-4-6-11(18-3)7-5-10/h4-8H,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXSMQCDNKIVQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

